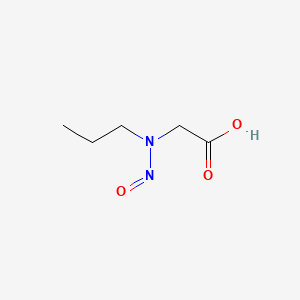
Glycine, N-nitroso-N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-nitroso-N-propyl-: is a compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a propyl group substituting one of the hydrogen atoms on the nitrogen.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-nitroso-N-propyl- typically involves the nitrosation of N-propylglycine. This can be achieved by reacting N-propylglycine with nitrous acid (HNO₂) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-nitroso-N-propyl- may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of nitrite scavengers such as ascorbic acid or sodium ascorbate can also be employed to reduce the levels of nitrosamine impurities .
化学反应分析
Types of Reactions: Glycine, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Glycine, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and reactivity of N-nitrosamines.
Biology: It is used to investigate the mutagenic and carcinogenic effects of N-nitrosamines on biological systems.
Medicine: Research on Glycine, N-nitroso-N-propyl- helps in understanding the potential health risks associated with N-nitrosamine exposure and in developing strategies to mitigate these risks.
Industry: It is used in the development of analytical methods for detecting and quantifying N-nitrosamines in various products
作用机制
The mechanism of action of Glycine, N-nitroso-N-propyl- involves its bioactivation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The bioactivation process is often catalyzed by cytochrome P450 enzymes, which convert the nitroso group to reactive species such as alkyl diazonium ions .
相似化合物的比较
- N-nitroso-N-methylaniline
- N-nitroso-N-phenylpiperazine
- N-nitrosodimethylamine
Comparison: Glycine, N-nitroso-N-propyl- is unique due to its specific structure, which includes a glycine backbone with a propyl group and a nitroso group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitrosamines, Glycine, N-nitroso-N-propyl- may exhibit different biological activities and toxicological profiles .
属性
CAS 编号 |
6939-14-6 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
2-[nitroso(propyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI 键 |
RTTJIKVYGZYNBW-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


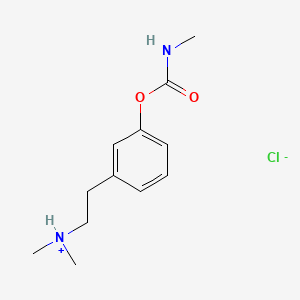
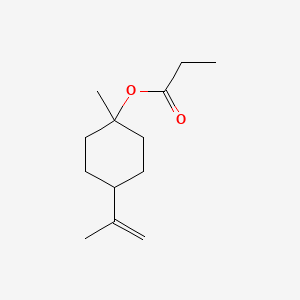

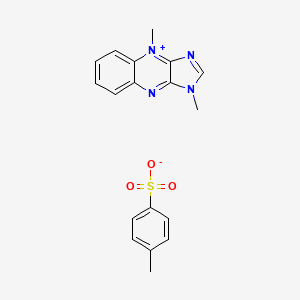
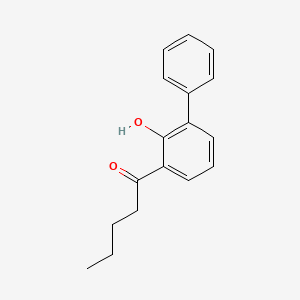

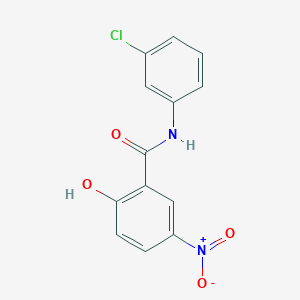
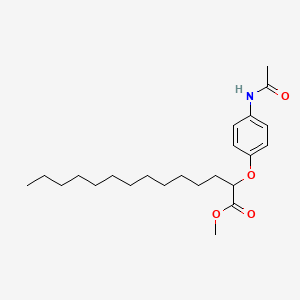
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
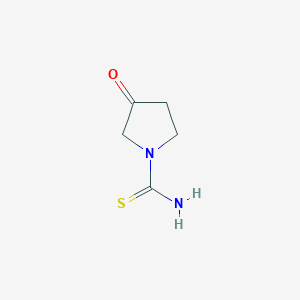


![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
